4-Methyl-1,3,5-triphenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,3,5-triphenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,3,5-triphenyl-1H-pyrazole typically involves the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, resulting in yields ranging from 78% to 92% . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,3,5-triphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings or the pyrazole ring itself.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl rings .
Scientific Research Applications
4-Methyl-1,3,5-triphenyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1,3,5-triphenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The exact pathways involved depend on the specific biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triphenyl-1H-pyrazole: Lacks the methyl group at the 4-position.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains additional functional groups that modify its chemical properties.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Features different substituents on the pyrazole ring.
Uniqueness
4-Methyl-1,3,5-triphenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties .
Properties
CAS No. |
42165-20-8 |
---|---|
Molecular Formula |
C22H18N2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-methyl-1,3,5-triphenylpyrazole |
InChI |
InChI=1S/C22H18N2/c1-17-21(18-11-5-2-6-12-18)23-24(20-15-9-4-10-16-20)22(17)19-13-7-3-8-14-19/h2-16H,1H3 |
InChI Key |
XATVCDDDFKRQTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.